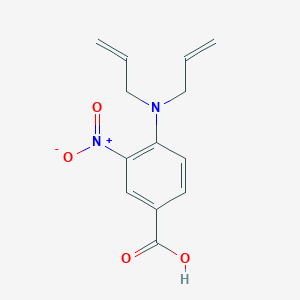
4-(Diallylamino)-3-nitrobenzoic acid
描述
4-(Diallylamino)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Diallylamino)-3-nitrobenzoic acid (CAS No. 1019386-71-0) is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of nitrobenzoic acids, which are known for their diverse applications in medicinal chemistry and biochemistry. The presence of the diallylamino group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown that compounds with similar structures can inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription processes .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1 μg/mL |
| Acinetobacter baumannii | 2 μg/mL |
Cytotoxicity and Selectivity
While exploring its antimicrobial properties, it is crucial to assess the cytotoxicity of this compound on human cell lines. Preliminary studies suggest that this compound exhibits a favorable selectivity index, indicating lower toxicity to human cells compared to its antimicrobial efficacy against bacteria .
The mechanism by which this compound exerts its biological effects primarily involves interaction with bacterial enzymes. The diallylamino group may facilitate binding to the active sites of enzymes like DNA gyrase, leading to disruption in bacterial DNA replication. This interference ultimately results in bacterial cell death.
Study on Antiviral Activity
A recent study investigated the antiviral properties of compounds related to this compound against Hepatitis C Virus (HCV). Although the direct activity of this specific compound was not highlighted, its structural analogs demonstrated significant inhibition of HCV replication in vitro, suggesting a potential pathway for further exploration .
Research on Histone Deacetylase Inhibition
Another area of interest is the compound's potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy and neurodegenerative diseases. Preliminary findings indicate that structurally similar compounds have shown promise in inhibiting HDAC activity, thereby influencing gene expression related to cell cycle regulation and apoptosis .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Low toxicity to human cells |
| HDAC Inhibition | Potential role in cancer therapy |
属性
IUPAC Name |
4-[bis(prop-2-enyl)amino]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-7-14(8-4-2)11-6-5-10(13(16)17)9-12(11)15(18)19/h3-6,9H,1-2,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSAZMNWWVVNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















